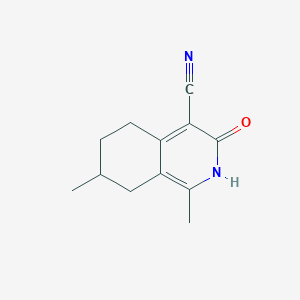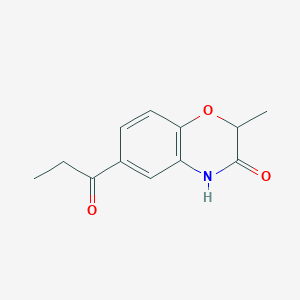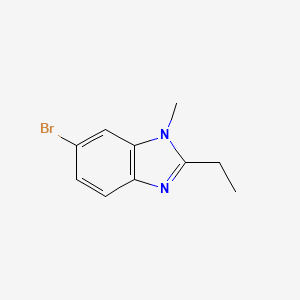
(S)-3-Amino-2,3,4,5-tetrahydro-2-oxo-1H-1-benzazepine-1-acetic Acid Ethyl Ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-amino-1-ethoxycarbonylmethyl-2,3,4,5-tetrahydro-1H-1benzazepin-2-one is a complex organic compound with a unique structure that includes an amino group, an ethoxycarbonylmethyl group, and a tetrahydrobenzazepinone core
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-amino-1-ethoxycarbonylmethyl-2,3,4,5-tetrahydro-1H-1benzazepin-2-one typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of an appropriate benzazepine derivative with ethyl chloroformate under basic conditions to introduce the ethoxycarbonylmethyl group. The amino group can be introduced through subsequent amination reactions.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of advanced catalytic systems and continuous flow reactors to enhance reaction efficiency and scalability.
Análisis De Reacciones Químicas
Types of Reactions
3-amino-1-ethoxycarbonylmethyl-2,3,4,5-tetrahydro-1H-1benzazepin-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH to ensure selective and efficient transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while substitution reactions can introduce a wide range of functional groups .
Aplicaciones Científicas De Investigación
3-amino-1-ethoxycarbonylmethyl-2,3,4,5-tetrahydro-1H-1benzazepin-2-one has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s structure allows it to interact with biological molecules, making it useful in the study of enzyme mechanisms and protein-ligand interactions.
Industry: The compound can be used in the production of specialty chemicals and materials with unique properties.
Mecanismo De Acción
The mechanism of action of 3-amino-1-ethoxycarbonylmethyl-2,3,4,5-tetrahydro-1H-1benzazepin-2-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .
Comparación Con Compuestos Similares
Similar Compounds
1,3-Dimethyl-3,4,5,6-tetrahydro-2(1H)-pyrimidinone: This compound shares a similar tetrahydro structure but differs in its functional groups and overall reactivity.
3-Bromo-1,3,4,5-tetrahydro-2H-benzo[b]azepin-2-one: This compound has a similar benzazepinone core but includes a bromine atom, leading to different chemical properties and reactivity.
Uniqueness
3-amino-1-ethoxycarbonylmethyl-2,3,4,5-tetrahydro-1H-1benzazepin-2-one is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for various research and industrial applications .
Propiedades
Fórmula molecular |
C14H18N2O3 |
|---|---|
Peso molecular |
262.30 g/mol |
Nombre IUPAC |
ethyl 2-(3-amino-2-oxo-4,5-dihydro-3H-1-benzazepin-1-yl)acetate |
InChI |
InChI=1S/C14H18N2O3/c1-2-19-13(17)9-16-12-6-4-3-5-10(12)7-8-11(15)14(16)18/h3-6,11H,2,7-9,15H2,1H3 |
Clave InChI |
CRPCSEZDTZRRFH-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)CN1C2=CC=CC=C2CCC(C1=O)N |
Origen del producto |
United States |
Synthesis routes and methods
Procedure details






Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














